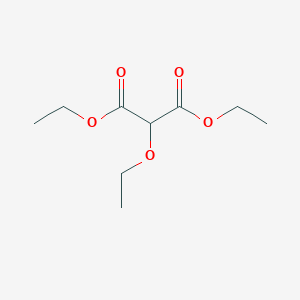

Diethyl 2-ethoxymalonate

Overview

Description

Diethyl 2-ethoxymalonate (CAS: 37555-99-0) is a malonate derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the central carbon of the malonate ester. It is primarily employed as a reagent in organic synthesis, particularly in diversity-oriented reactions and the construction of heterocyclic frameworks . Its safety profile includes hazards such as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335) .

Preparation Methods

Detailed Synthetic Route and Conditions

Raw Materials and Catalysts

- Starting material: Diethyl malonate.

- Carbonyl source: Carbon monoxide gas or ethyl formate.

- Base: Sodium ethoxide or potassium ethoxide.

- Catalysts: Piperidine, quaternary ammonium salts (e.g., tetrabutylammonium bromide), and crown ethers (e.g., dibenzo-24-crown ether-8).

- Solvent: Ethanol is preferred, but toluene, xylene, or their mixtures can also be used.

- Acid catalyst: Hydrogen chloride, sulfuric acid, or solid acids, with hydrogen chloride being preferred.

Reaction Conditions

- Temperature: 80–120 °C, typically around 100 °C.

- Pressure: When using carbon monoxide, 2–4 MPa pressure is applied.

- Molar ratios: Diethyl malonate to alkoxide base typically 0.8–1.2:1; acid to alkoxide base 1–5:1, preferably 1–2.5:1.

- Reaction time: 2–6 hours for carbonylation/formylation; 4–8 hours for acid-catalyzed ethanolysis.

Stepwise Process

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Combine diethyl malonate, sodium ethoxide, catalyst, and ethanol in a pressure kettle. | Stirring, 100 °C, 2 MPa CO, 2 hours | Alternatively, add CO or ethyl formate first, then slowly add diethyl malonate. |

| 2 | After reaction, cool and release pressure to obtain intermediate suspension. | Room temperature | Suspension I (intermediate compound). |

| 3 | Add suspension dropwise to 30% ethanol hydrogen chloride solution. | Stir at room temperature for 4 hours | Acid catalysis converts intermediate to diethyl 2-ethoxymalonate. |

| 4 | Neutralize, filter, and distill under reduced pressure. | -0.1 MPa, 130–140 °C | Final purification step to obtain pure product. |

Representative Experimental Data

Example Reaction Data

| Example | Sodium Ethoxide (g) | Diethyl Malonate (g) | Ethanol (g) | Catalyst (g) | Catalyst Type | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 68 | 160 | 300 | 0.5 | Tetrabutylammonium bromide | 100 | 2 | 2 | 84.7 | 97 |

| 2 | 68 | 160 | 300 | 0.25 | Dibenzo-24-crown ether-8 | 100 | 2 | 2 | 91.8 | 99 |

Analytical Results

- Gas Chromatography (GC) retention times:

- Diethyl malonate: 5.901 min

- This compound (product): 12.617 min

- Purified product shows high purity (>97%) as confirmed by GC.

Advantages of the Method

- Mild reaction conditions: Moderate temperature and pressure reduce safety risks.

- High yield and purity: Yields up to 91.8% with purity close to 99%.

- Catalyst efficiency: Use of crown ethers and quaternary ammonium salts enhances reaction rates and reduces required pressure.

- Flexible feeding modes: Either simultaneous addition or stepwise addition of reactants is possible.

- Scalability: Conditions and reagents are suitable for industrial scale-up.

Additional Notes and Observations

- The choice of catalyst influences both yield and purity; dibenzo-24-crown ether-8 shows superior performance.

- Ethanol serves both as solvent and reactant, facilitating the formation of the ethoxy group.

- Acid catalysis is critical for the final ethanolysis step, converting the intermediate to the target compound.

- Reduced pressure distillation effectively purifies the product without decomposition.

Summary Table of Key Parameters

| Parameter | Preferred Range/Value |

|---|---|

| Diethyl malonate to alkoxide ratio | 0.8–1.2 : 1 |

| Catalyst loading (% w/w) | 0.1–1%, preferably 0.1–0.4% |

| Reaction temperature | 80–120 °C, typically 100 °C |

| Reaction pressure (CO) | 2–4 MPa |

| Acid to alkoxide molar ratio | 1–5 : 1, preferably 1–2.5 : 1 |

| Reaction time (carbonylation) | 2–6 hours |

| Reaction time (ethanolysis) | 4–8 hours |

| Purification temperature | 130–140 °C at -0.1 MPa |

| Yield | Up to 91.8% |

| Purity | Up to 99% |

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-ethoxymalonate undergoes various types of chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.

Hydrolysis: It can be hydrolyzed to form 2-ethoxymalonate and ethanol.

Decarboxylation: Upon heating, it can undergo decarboxylation to yield ethyl acetate and carbon dioxide.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide and alkyl halides.

Hydrolysis: Aqueous acid or base.

Decarboxylation: Heat.

Major Products Formed:

Alkylation: Substituted malonates.

Hydrolysis: 2-ethoxymalonate and ethanol.

Decarboxylation: Ethyl acetate and carbon dioxide.

Scientific Research Applications

Diethyl 2-ethoxymalonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications in the treatment of cancer, viral infections, and inflammatory diseases.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-ethoxymalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of two electron-withdrawing ester groups, which stabilize the enolate ion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related malonate derivatives and their distinguishing features:

Structural Insights :

- Ethoxy vs. Ethoxymethylene: The ethoxymethylene group in 87-13-8 introduces conjugated unsaturation, enhancing electrophilicity at the α-carbon, which facilitates nucleophilic additions (e.g., with 2-cyanoacetanilides) .

- Cyanomethyl Substitution: The electron-withdrawing cyano group in 17109-93-2 increases acidity of the α-hydrogens, favoring deprotonation in alkylation reactions .

Reactivity Comparison :

- Ethoxymethylene Transfer : Unique to 87-13-8, enabling the formation of ethoxymethylene-bridged products in heterocyclic chemistry .

- Acid Sensitivity : Ethoxy-substituted derivatives (e.g., 37555-99-0) are less prone to hydrolysis compared to acetamido derivatives (1068-90-2), which require mild conditions for stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 2-ethoxymalonate, and what critical parameters influence yield?

this compound is synthesized via condensation reactions involving diethyl malonate and ethoxy-containing precursors. A validated method involves reacting ethyl orthoformate with diethyl malonate in the presence of acetic anhydride and catalytic zinc chloride. Key parameters include:

- Reaction temperature : Maintained at 140–150°C to ensure efficient condensation.

- Distillation control : Intermediate products like ethyl diethoxymethylmalonate may form, requiring precise fractional distillation (monitored via refractive index changes) to isolate the final product .

- Catalyst selection : Zinc chloride accelerates the reaction but must be thoroughly removed during purification to avoid side reactions.

Q. How can researchers distinguish this compound from structurally similar malonate esters using analytical techniques?

- NMR spectroscopy : The ethoxy group (-OCH2CH3) shows a characteristic triplet at ~1.3 ppm (CH3) and a quartet at ~3.5–4.0 ppm (CH2) in H NMR. The malonate backbone protons appear as a singlet at ~3.3–3.8 ppm.

- Mass spectrometry : The molecular ion peak at m/z 218 (C9H14O5) and fragment ions (e.g., loss of ethoxy groups) confirm the structure .

- IR spectroscopy : Strong carbonyl stretches at ~1740 cm (ester C=O) and ether C-O stretches at ~1100 cm .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, as chronic toxicity data are incomplete .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can side reactions during this compound synthesis be minimized, and what are the common byproducts?

- Byproduct formation : Ethyl diethoxymethylmalonate may form if heating is insufficient or distillation is incomplete. This intermediate requires prolonged reflux (4–6 hours) for full conversion .

- Optimization strategies :

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) to detect intermediates.

- Employ vacuum distillation to isolate the product at reduced pressure, minimizing thermal decomposition.

Q. What role does this compound play in the synthesis of heterocyclic compounds, and how does its reactivity compare to other malonates?

The ethoxy group enhances electron density at the α-carbon, facilitating nucleophilic attacks in cyclization reactions. For example:

- Pyrrole synthesis : React with amines under acidic conditions to form substituted pyrroles, where the ethoxy group stabilizes intermediates via resonance .

- Comparison to diethyl malonate : The ethoxy substituent increases steric hindrance but improves solubility in polar aprotic solvents (e.g., DMF), enabling milder reaction conditions .

Q. What computational methods are used to predict the reactivity of this compound in catalytic asymmetric reactions?

- DFT calculations : Model transition states to evaluate enantioselectivity in organocatalytic reactions (e.g., using proline-derived catalysts).

- Molecular docking : Predict interactions with enzyme active sites (e.g., lipases for kinetic resolution studies) .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction rates and equilibrium .

Q. Methodological Considerations

Q. How can researchers troubleshoot low yields in this compound-mediated alkylation reactions?

- Issue : Competing hydrolysis due to trace moisture. Solution : Use molecular sieves or anhydrous sodium sulfate in the reaction mixture.

- Issue : Incomplete alkyl halide activation. Solution : Pre-treat alkyl halides with KI/NaI (Finkelstein reaction) to enhance electrophilicity .

Q. What advanced spectroscopic techniques are employed to study the degradation pathways of this compound under oxidative conditions?

- LC-MS/MS : Identify degradation products (e.g., malonic acid derivatives) via fragmentation patterns.

- EPR spectroscopy : Detect free radicals formed during photodegradation .

- X-ray crystallography : Resolve crystal structures of stabilized intermediates to propose mechanistic pathways .

Q. Applications in Drug Discovery

Q. How is this compound utilized in the design of prodrugs or enzyme inhibitors?

- Prodrug synthesis : The ethoxy group acts as a hydrolyzable moiety, enabling controlled release of active carboxylic acids in vivo.

- Enzyme inhibition : Derivatives with substituted aromatic rings (e.g., indazole) show potential as kinase inhibitors by mimicking ATP-binding motifs .

Q. What strategies improve the bioavailability of this compound-derived compounds in pharmacokinetic studies?

- Lipid encapsulation : Nanoemulsions or liposomes enhance solubility.

- Prodrug modification : Introduce PEGylated side chains to prolong half-life .

Properties

IUPAC Name |

diethyl 2-ethoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIWYGMNGVBLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480012 | |

| Record name | Diethyl ethoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37555-99-0 | |

| Record name | Diethyl ethoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.